

# Application Notes and Protocols: [Leu144]-PLP (139-151) Administration in SJL Mice

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## Compound of Interest

Compound Name: [Leu144]-PLP (139-151)

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## Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is a widely utilized animal model for human multiple sclerosis (MS). In SJL/J mice, EAE can be induced by immunization with the proteolipid protein peptide 139-151 (PLP (139-151)). This peptide induces a relapsing-remitting disease course that mimics the clinical progression of MS. Altered peptide ligands (APLs) of PLP (139-151), such as **[Leu144]-PLP (139-151)**, where the tryptophan at position 144 is substituted with leucine, have been investigated for their immunomodulatory properties. This document provides detailed application notes and protocols for the administration of **[Leu144]-PLP (139-151)** in SJL mice to study its effects on the development and progression of EAE.

Substitution at position 144 of the PLP (139-151) peptide has been shown to ablate its encephalitogenic potential.[1] APLs with substitutions at this key T-cell receptor (TCR) contact residue can act as TCR antagonists, inhibiting the activation of encephalitogenic Th1 cells.[2][3][4] Studies on similar APLs, such as [Gln144]-PLP (139-151), have demonstrated an ability to inhibit EAE development by inducing a shift in the immune response from a pro-inflammatory Th1 phenotype towards an anti-inflammatory Th2 phenotype, characterized by the production of cytokines like IL-4 and IL-10.[2] Similarly, a double mutant, [Leu144, Arg147]-PLP (139-151), has been reported to induce high levels of IL-4 and low levels of IFN- $\gamma$ , suggesting a Th2 bias.[5][6]

These findings suggest that **[Leu144]-PLP (139-151)** can be a valuable tool for investigating mechanisms of immune tolerance and for the development of novel therapeutic strategies for autoimmune diseases like MS.

## Data Presentation

The following tables summarize the expected quantitative data from experiments comparing the effects of native PLP (139-151) and **[Leu144]-PLP (139-151)** in the EAE model in SJL mice.

Table 1: EAE Clinical Scores

Treatment Group	Mean Day of Onset	Mean Maximum Score	Disease Incidence (%)
PLP (139-151) + CFA	10-14	2.5 - 3.5	90-100
[Leu144]-PLP (139-151) + CFA	No disease expected	0	0
PLP (139-151) + CFA, treated with [Leu144]-PLP (139-151)	Delayed / No Onset	Reduced	Reduced

Table 2: T-Cell Proliferation Assay (Stimulation Index)

T-cells Primed With	Stimulated With	Expected Stimulation Index (SI)
PLP (139-151)	PLP (139-151)	High
PLP (139-151)	[Leu144]-PLP (139-151)	Low / None
[Leu144]-PLP (139-151)	[Leu144]-PLP (139-151)	Low / Moderate
[Leu144]-PLP (139-151)	PLP (139-151)	Low / Moderate (cross-reactivity)

Table 3: Cytokine Profile from Splenocytes (pg/mL)

Treatment Group	IFN- $\gamma$ (Th1)	IL-4 (Th2)	IL-17 (Th17)
PLP (139-151) immunized	High	Low	High
[Leu144]-PLP (139-151) immunized	Low	High	Low

## Experimental Protocols

### Protocol 1: Induction of EAE with Native PLP (139-151) in SJL Mice

This protocol describes the standard procedure for inducing relapsing-remitting EAE in SJL mice.

#### Materials:

- Female SJL/J mice, 8-12 weeks old
- PLP (139-151) peptide (HSLGKWLGHDPKF)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
- Pertussis toxin (PTX)
- Sterile Phosphate Buffered Saline (PBS)
- Syringes and needles (27G)

#### Procedure:

- Peptide Emulsion Preparation: Prepare an emulsion of PLP (139-151) in CFA. A common concentration is 1 mg/mL of peptide in PBS, emulsified with an equal volume of CFA containing 4 mg/mL M. tuberculosis. The final concentration of the peptide in the emulsion will be 0.5 mg/mL.

- Immunization: Anesthetize the mice. Subcutaneously inject 0.1 mL of the emulsion at two sites on the flank of each mouse (total volume of 0.2 mL per mouse).<sup>[7]</sup>
- Pertussis Toxin Administration (Optional but recommended for severe EAE): On the day of immunization and again 48 hours later, administer 100-200 ng of PTX intraperitoneally in 0.1 mL of PBS.<sup>[1]</sup>
- Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standard scoring system:
  - 0: No clinical signs
  - 1: Limp tail
  - 2: Hind limb weakness
  - 3: Hind limb paralysis
  - 4: Hind and forelimb paralysis
  - 5: Moribund or dead

## Protocol 2: Administration of [Leu144]-PLP (139-151) for EAE Prevention (Tolerogenic Protocol)

This protocol is designed to assess the ability of [Leu144]-PLP (139-151) to prevent the induction of EAE.

Materials:

- Same as Protocol 1
- [Leu144]-PLP (139-151) peptide
- Incomplete Freund's Adjuvant (IFA)

Procedure:

- Tolerogenic Peptide Preparation: Prepare a solution of **[Leu144]-PLP (139-151)** in PBS or an emulsion in IFA. A typical dose for tolerization is 100-500 µg per mouse.
- Administration: Administer the **[Leu144]-PLP (139-151)** preparation intraperitoneally or subcutaneously. A common regimen is to administer the peptide on days -7, -5, and -3 before the induction of EAE.[\[4\]](#)
- EAE Induction: On day 0, induce EAE using the native PLP (139-151) as described in Protocol 1.
- Monitoring: Monitor the mice for clinical signs of EAE as described in Protocol 1 and compare the disease course to a control group that received a placebo instead of the altered peptide ligand.

## Protocol 3: T-Cell Proliferation Assay

This assay measures the proliferative response of T-cells isolated from immunized mice to the specific peptide.[\[8\]](#)

Materials:

- Spleens or draining lymph nodes from immunized mice
- RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol
- PLP (139-151) and **[Leu144]-PLP (139-151)** peptides
- [<sup>3</sup>H]-Thymidine
- 96-well round-bottom plates
- Cell harvester and scintillation counter

Procedure:

- Cell Preparation: Prepare a single-cell suspension from the spleens or lymph nodes of mice 10-14 days after immunization.

- Cell Culture: Plate the cells in 96-well plates at a density of  $2-5 \times 10^5$  cells/well.
- Peptide Stimulation: Add the peptides (native PLP (139-151) or **[Leu144]-PLP (139-151)**) to the wells at various concentrations (e.g., 1, 10, 50  $\mu\text{g/mL}$ ). Include a no-peptide control.
- Incubation: Incubate the plates for 72 hours at  $37^\circ\text{C}$  in a 5%  $\text{CO}_2$  incubator.
- $^3\text{H}$ -Thymidine Labeling: Add 1  $\mu\text{Ci}$  of  $^3\text{H}$ -Thymidine to each well and incubate for an additional 18-24 hours.
- Harvesting and Counting: Harvest the cells onto filter mats and measure the incorporation of  $^3\text{H}$ -Thymidine using a scintillation counter.
- Data Analysis: Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated wells.

## Protocol 4: Cytokine Analysis by ELISA

This protocol is for measuring the levels of key cytokines in the supernatant of cultured splenocytes.

### Materials:

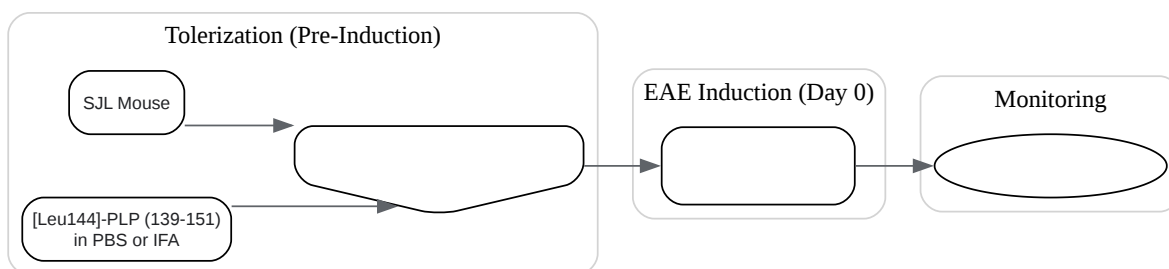
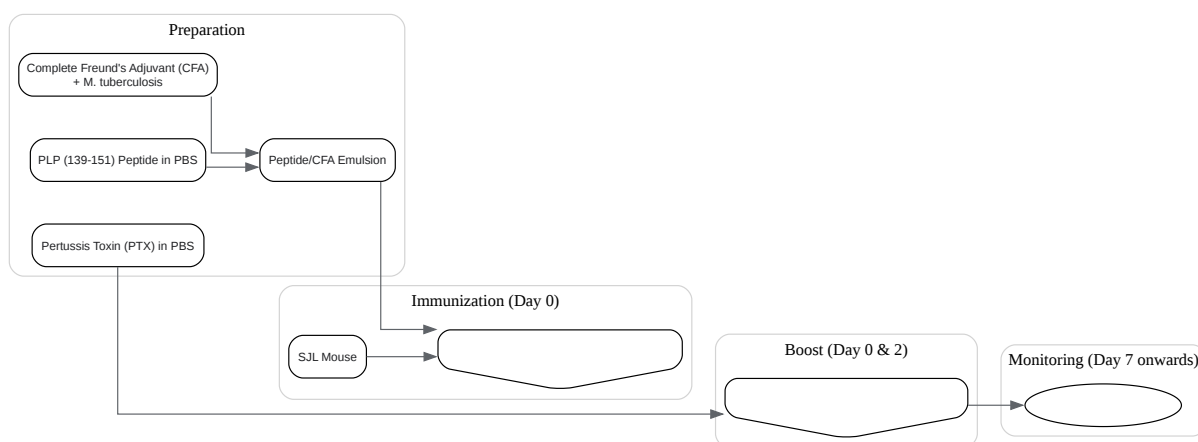
- Supernatants from T-cell proliferation assay (from step 4 of Protocol 3)
- ELISA kits for IFN- $\gamma$ , IL-4, and IL-17
- ELISA plate reader

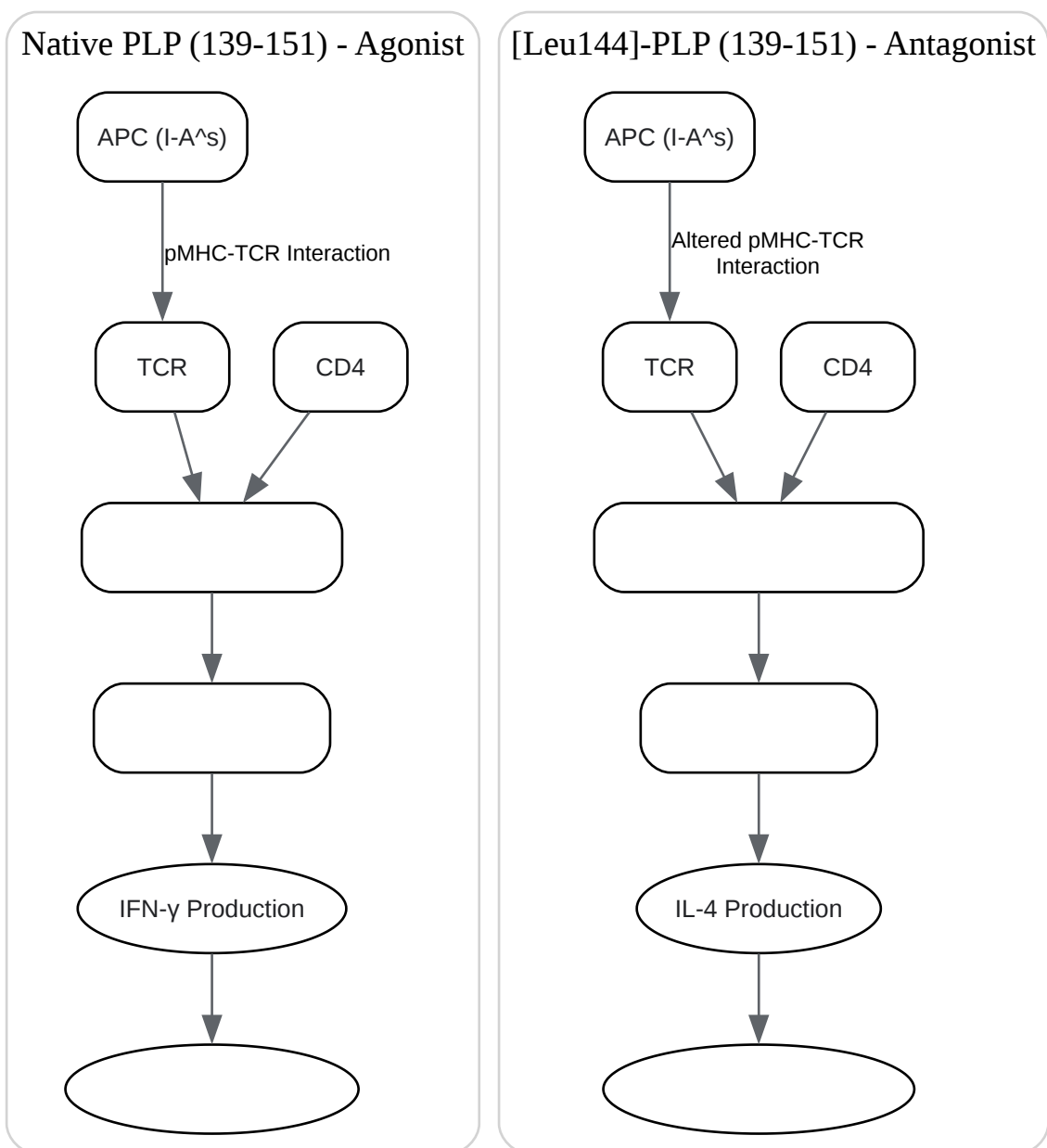
### Procedure:

- Collect Supernatants: After 48-72 hours of peptide stimulation in the T-cell proliferation assay, carefully collect the culture supernatants before adding  $^3\text{H}$ -Thymidine.
- Perform ELISA: Follow the manufacturer's instructions for the respective cytokine ELISA kits to measure the concentration of IFN- $\gamma$ , IL-4, and IL-17 in the supernatants.

- **Data Analysis:** Generate a standard curve for each cytokine and determine the concentration in the samples. Compare the cytokine profiles between different treatment groups.

## Visualization of Signaling Pathways and Workflows





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